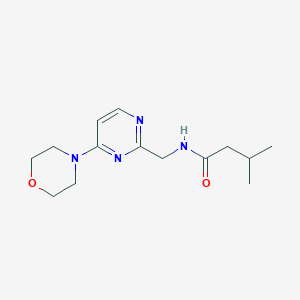

3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide”, research has been conducted on the synthesis of similar pyrimidin-2-yl-aminophenyl-amide derivatives . These compounds were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Scientific Research Applications

Anticonvulsant Activity

A study on new hybrid compounds derived from propanamides and butanamides revealed promising anticonvulsant properties. These compounds, combining chemical fragments of known antiepileptic drugs, displayed significant activity across various preclinical seizure models without impairing motor coordination, indicating a potential for development into new antiepileptic medications (Kamiński et al., 2015).

Antimicrobial Evaluation

Research involving the synthesis of new derivatives incorporating a pyrimidine ring has shown moderate antimicrobial activity. This indicates a potential application in developing antimicrobial agents (Farag et al., 2009).

Kinase Inhibition for Cancer Therapy

The discovery of non-nitrogen containing morpholine isosteres, such as 3-oxabicyclo[4.1.0]heptane, has paved the way for the development of potent inhibitors against the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. These compounds show promise in selectively inhibiting mTORC1 and mTORC2, highlighting their potential as novel cancer therapeutics (Hobbs et al., 2019).

Cannabinoid Receptor Agonists

Investigations into new CB2 cannabinoid receptor agonists have identified compounds with significant potency and selectivity, offering insights into their potential use for treating neuropathic pain. This research underscores the therapeutic applications of cannabinoid receptor modulation (Chu et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Similar compounds have been associated with a variety of biological activities .

properties

IUPAC Name |

3-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-11(2)9-14(19)16-10-12-15-4-3-13(17-12)18-5-7-20-8-6-18/h3-4,11H,5-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPBXCFDNCRHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2694100.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2694101.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2694105.png)

![N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2694110.png)

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2694111.png)

![6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2694115.png)